6-(3-nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
The compound “6-(3-nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines involves the reaction of dibenzoylacetylene and triazole derivatives . In one study, a one-pot multicomponent synthesis of 3-aryl-1-(6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-1H-pyrazol-5-amines was reported .Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is characterized by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines include the reaction of dibenzoylacetylene and triazole derivatives . The reaction of 6a with two equivalents of 4-amino-5-phenyl-4 H -1,2,4-triazole-3-thiol (7a) in refluxing ethanol, in the presence of a catalytic amount of piperidine, for 8 h afforded a low yield (30%) of N, N ′- (ethane-1,2-diyl)bis (2- (4- (3-phenyl-7 H - triazolo thiadiazin-6-yl)phenoxy)-acetamide) (8a) .Scientific Research Applications
Anticancer Activity
Derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine have shown promising anticancer potential. For instance, derivatives bearing the 3,4,5-trimethoxyphenyl moiety have been screened for their antiproliferative potential against various human cancer cell lines .
Antimicrobial Activity
These compounds have demonstrated significant antimicrobial properties. They have been used in the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .
Analgesic and Anti-inflammatory Activity
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine and its derivatives have been found to exhibit analgesic and anti-inflammatory activities, making them potential candidates for pain management and inflammation treatment .
Antioxidant Activity
These compounds have also shown antioxidant properties. Antioxidants play a crucial role in protecting the body from damage caused by harmful molecules called free radicals .
Antiviral Activity
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have been found to possess antiviral properties, making them potential candidates for the development of new antiviral drugs .
Enzyme Inhibitors
These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase. This makes them potential candidates for the treatment of diseases related to these enzymes .
Antitubercular Agents
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine and its derivatives have shown potential as antitubercular agents, offering a possible new avenue for tuberculosis treatment .
Future Directions
The future directions for research on “6-(3-nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” and related compounds could involve further exploration of their diverse pharmacological activities . Additionally, the development of more effective and selective chemotherapeutic anticancer drugs is a priority .
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anticonvulsant activity , suggesting that this compound may interact with targets involved in neuronal signaling.
Biochemical Pathways
Given its potential anticonvulsant activity , it may influence pathways related to neuronal signaling and excitability
Result of Action
Based on its potential anticonvulsant activity , it may modulate neuronal signaling, leading to a reduction in seizure activity
properties
IUPAC Name |
6-(3-nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2S/c22-21(23)13-8-4-7-12(9-13)14-10-24-16-18-17-15(20(16)19-14)11-5-2-1-3-6-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLPURAXHIPBRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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